2-(butylsulfinyl)-1-[(4-chlorophenoxy)methyl]ethyl benzoate
Overview
Description
2-(butylsulfinyl)-1-[(4-chlorophenoxy)methyl]ethyl benzoate, also known as Sulfoxaflor, is a chemical compound that belongs to the sulfoximine class of insecticides. It was first developed by Dow AgroSciences LLC in 2006 and was approved for use in the United States in 2013. Sulfoxaflor is known for its broad-spectrum insecticidal activity against a variety of pests, including aphids, whiteflies, thrips, and leafhoppers.
Mechanism of Action
2-(butylsulfinyl)-1-[(4-chlorophenoxy)methyl]ethyl benzoate acts as a selective antagonist of the nicotinic acetylcholine receptor (nAChR) in insects. This receptor is responsible for transmitting nerve impulses in insects, and its inhibition by this compound results in paralysis and death of the insect. This compound has a unique binding site on the nAChR, which makes it effective against insecticide-resistant pests.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals, birds, and fish, but it can be toxic to bees and other pollinators. It has been found to have no significant effect on soil microorganisms, indicating that it does not have a significant impact on soil ecology. This compound has a short half-life in the environment and degrades rapidly, reducing its impact on the environment.
Advantages and Limitations for Lab Experiments
2-(butylsulfinyl)-1-[(4-chlorophenoxy)methyl]ethyl benzoate has several advantages for use in lab experiments, including its broad-spectrum insecticidal activity and low toxicity to mammals, birds, and fish. However, its toxicity to bees and other pollinators limits its use in field experiments, and its short half-life in the environment may require repeated applications.
Future Directions
There are several future directions for research on 2-(butylsulfinyl)-1-[(4-chlorophenoxy)methyl]ethyl benzoate, including its potential to control insecticide-resistant pests, its impact on non-target organisms, and its use in integrated pest management strategies. Further research is also needed to develop safer and more effective insecticides that can reduce the impact of pests on agriculture while minimizing the impact on the environment.
Scientific Research Applications
2-(butylsulfinyl)-1-[(4-chlorophenoxy)methyl]ethyl benzoate has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of agricultural pests. It has been shown to have low toxicity to mammals, birds, and fish, making it a safer alternative to many other insecticides. This compound has also been studied for its potential to control insecticide-resistant pests, which pose a significant threat to agriculture.
properties
IUPAC Name |
[1-butylsulfinyl-3-(4-chlorophenoxy)propan-2-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4S/c1-2-3-13-26(23)15-19(14-24-18-11-9-17(21)10-12-18)25-20(22)16-7-5-4-6-8-16/h4-12,19H,2-3,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGFQGWAHYICOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC1=CC=C(C=C1)Cl)OC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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